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molecular formula C17H15NO3S B8686363 Isoxazole, 5-methyl-4-[4-(methylsulfonyl)phenyl]-3-phenyl- CAS No. 181695-76-1

Isoxazole, 5-methyl-4-[4-(methylsulfonyl)phenyl]-3-phenyl-

Cat. No. B8686363
M. Wt: 313.4 g/mol
InChI Key: AIWQSOFGFNKOOF-UHFFFAOYSA-N
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Patent
US05859257

Procedure details

5-Methyl-4-[4-(methylthio)phenyl]-3-phenylisoxazolc from Step 3 (100 mg, 0.355 mmol) was dissolved in methanol (20 mL). Oxone® (0.765 g, 1.24 mmol) and water (2 mL) were added, and the suspension was stirred at room temperature for 2 hours. Water was added (30 mL) and the resulting suspension was cooled to 0° C. and held for 30 minutes whereupon the product crystallized. The product was isolated by filtration, washed with water and dried to yield 5-methyl-4-[4-(methylsulfonyl)phenyl]-3-phenylisoxazole (32 mg, 29%): mp 54°-56° C. Mass Spectrum: MLi+=320. High resolution mass spectrum Calc'd for C17H15NO3S: 313.077. Found: 313.078.
Name
5-Methyl-4-[4-(methylthio)phenyl]-3-phenylisoxazolc
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]1[CH:18]=[CH:17][C:16]([S:19][CH3:20])=[CH:15][CH:14]=1.OOS([O-])=O.[K+].[OH2:27].C[OH:29]>>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:3]=1[C:13]1[CH:14]=[CH:15][C:16]([S:19]([CH3:20])(=[O:29])=[O:27])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
5-Methyl-4-[4-(methylthio)phenyl]-3-phenylisoxazolc
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C1=CC=C(C=C1)SC
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 0° C.
WAIT
Type
WAIT
Details
held for 30 minutes whereupon the product
Duration
30 min
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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